3-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 3-methoxybenzohydrazide with 2-thienylmethyl isocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-HYDROXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(3-METHOXYPHENYL)-N-(2-FURANYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
3-(3-METHOXYPHENYL)-N-(2-THIENYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of both the methoxyphenyl and thienylmethyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)13-17-15(21-18-13)14(19)16-9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,19) |
InChI Key |
DAEWHQRPWUEHLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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